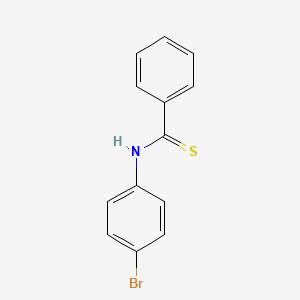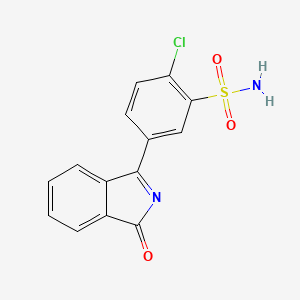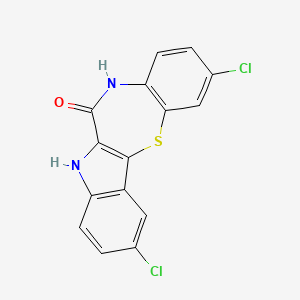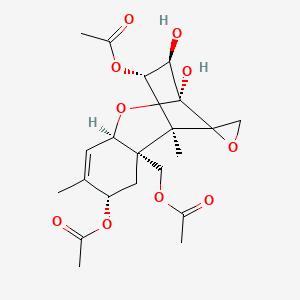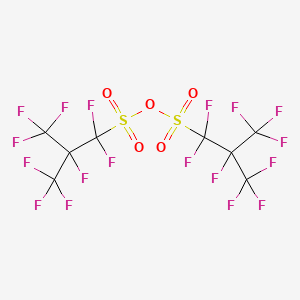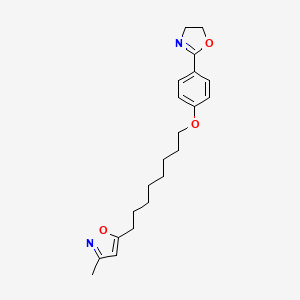
Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a methyl group at the 3-position and a phenoxy-octyl chain at the 5-position, with an oxazoline ring attached to the phenoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-4-nitro-1,2-dihydroxybenzene, under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.
Formation of the Oxazoline Ring: The oxazoline ring is formed by the cyclization of an amino alcohol with a carboxylic acid derivative.
Linking the Octyl Chain: The octyl chain is attached through a series of alkylation reactions, where the phenoxy group is reacted with an octyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the isoxazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides and nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted isoxazole derivatives with various functional groups.
科学的研究の応用
Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- 5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methylisoxazole
- 5-{5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methylisoxazole
Uniqueness
Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- stands out due to its unique structural features, such as the longer octyl chain and the specific positioning of the oxazoline ring. These structural differences may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
98033-91-1 |
|---|---|
分子式 |
C21H28N2O3 |
分子量 |
356.5 g/mol |
IUPAC名 |
5-[8-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]octyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C21H28N2O3/c1-17-16-20(26-23-17)8-6-4-2-3-5-7-14-24-19-11-9-18(10-12-19)21-22-13-15-25-21/h9-12,16H,2-8,13-15H2,1H3 |
InChIキー |
STDMGVDSBDNJJH-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)CCCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


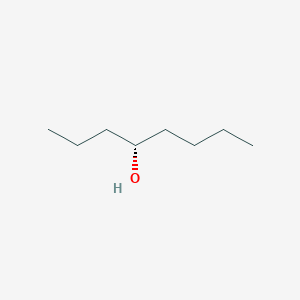
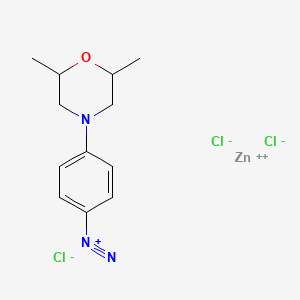

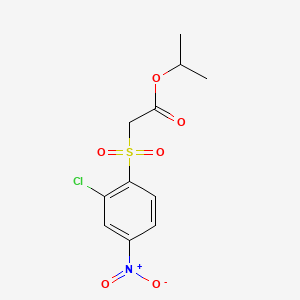
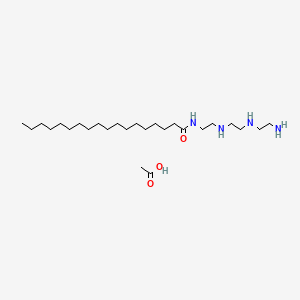
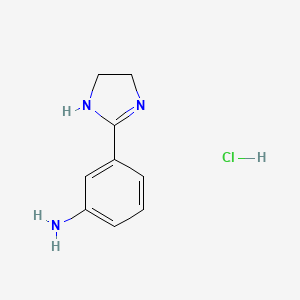
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
